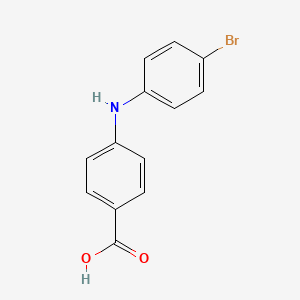
4-((4-Bromophenyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Bromophenyl)amino)benzoic acid is an organic compound with the molecular formula C13H10BrNO2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)benzoic acid typically involves the following steps:
Nitration of Bromobenzene: Bromobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-bromonitrobenzene.
Reduction of 4-Bromonitrobenzene: The nitro group in 4-bromonitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-bromoaniline.
Coupling Reaction: 4-bromoaniline is then coupled with benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Bromophenyl)amino)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as halogenation, nitration, and sulfonation.
Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Amide Formation: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA).
Esterification: Reagents like methanol (CH3OH) or ethanol (C2H5OH) in the presence of a catalyst such as sulfuric acid (H2SO4).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of this compound.
Amide Formation: Amides derived from the reaction with various carboxylic acids.
Esterification: Esters formed from the reaction with different alcohols.
Aplicaciones Científicas De Investigación
4-((4-Bromophenyl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-Bromophenyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, resulting in therapeutic or biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Chlorophenyl)amino)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-((4-Fluorophenyl)amino)benzoic acid: Similar structure but with a fluorine atom instead of bromine.
4-((4-Methylphenyl)amino)benzoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-((4-Bromophenyl)amino)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in electrophilic aromatic substitution reactions and influences its binding affinity to molecular targets.
Propiedades
IUPAC Name |
4-(4-bromoanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-10-3-7-12(8-4-10)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQECFWLPULHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













